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An In-Depth Technical Guide to (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic Acid:
Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2-Fluoro-5-
(methylcarbamoyl)phenyl)boronic acid, a key building block for researchers, medicinal
chemists, and drug development professionals. We will delve into its core chemical properties,
provide validated protocols for its synthesis and application, and explore the rationale behind
its utility in modern pharmaceutical research.

Core Chemical Identity and Physicochemical
Properties

(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid (CAS No. 874289-40-4) is a
trifunctionalized benzene ring, making it a highly valuable and versatile reagent in organic
synthesis.[1] The strategic placement of a boronic acid group, a fluorine atom, and a
methylcarbamoy! group imparts a unique combination of reactivity, metabolic stability, and
hydrogen bonding capability.
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The boronic acid moiety is the primary reactive site for palladium-catalyzed cross-coupling
reactions. The ortho-fluoro substituent significantly influences the electronic properties of the
ring and can enhance the metabolic stability of derivative compounds by blocking potential
sites of oxidative metabolism.[2] The meta-carbamoyl group provides a hydrogen bond donor
and acceptor, which is crucial for specific molecular interactions with biological targets such as
enzymes and receptors.[3]

Table 1: Physicochemical Properties of (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid

Property Value Source(s)
CAS Number 874289-40-4 [1][4][5]16]
Molecular Formula CsHeBFNO3 [5][6]
Molecular Weight 196.97 g/mol [51[6]
Appearance White to off-white solid [5]

Melting Point 174-176 °C [5]

pKa (Predicted) 7.50 £ 0.58 [5]

Density (Predicted) 1.31+0.1 g/cm3 [5]

Storage Inert atmosphere, 2-8°C [415]

Synthesis and Purification: A Validated Protocol

The synthesis of substituted phenylboronic acids typically proceeds via the formation of an
organometallic intermediate from an aryl halide, followed by quenching with a borate ester and
subsequent acidic hydrolysis.[7] The following protocol describes a robust and reproducible
method adapted from standard procedures for preparing (2-Fluoro-5-
(methylcarbamoyl)phenyl)boronic acid from its corresponding aryl bromide.

Synthetic Workflow

The overall synthetic strategy is a two-step process involving a metal-halogen exchange
followed by boronation and hydrolysis.
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Final Product:
(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid
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Caption: Synthetic workflow for (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid.
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Step-by-Step Experimental Protocol

Materials:

2-Bromo-4-fluoro-N-methylbenzamide

¢ Anhydrous Tetrahydrofuran (THF)

 n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride (i-PrMgCl)
e Triisopropyl borate

e 1M Hydrochloric Acid (HCI)

o Diethyl ether

e Brine

Procedure:

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere
(Argon or Nitrogen), add 2-Bromo-4-fluoro-N-methylbenzamide (1.0 eq). Dissolve it in
anhydrous THF (approx. 0.2 M concentration).

« Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-Butyllithium
(1.1 eq) dropwise via syringe, maintaining the internal temperature below -70°C. Stir the
resulting mixture at -78°C for 1 hour. Causality: This low-temperature metal-halogen
exchange is critical to prevent side reactions, such as ortho-lithiation adjacent to the fluorine
atom.

» Boronation: To the cooled solution, add triisopropyl borate (1.2 eq) dropwise, again ensuring
the temperature remains below -70°C. After the addition is complete, allow the reaction
mixture to slowly warm to room temperature and stir for 12-16 hours. Causality: The slow
warming allows the reaction to proceed to completion. Triisopropyl borate is used as its steric
bulk can prevent the formation of over-boronated species.

o Hydrolysis & Workup: Cool the reaction mixture to 0°C in an ice bath and quench by the slow
addition of 1M HCI until the pH is approximately 1-2. Stir vigorously for 1-2 hours. Causality:
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Acidic hydrolysis converts the boronate ester intermediate to the desired boronic acid.

o Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl
acetate (3x). Combine the organic layers.

 Purification: Wash the combined organic layers with water and then brine. Dry the solution
over anhydrous magnesium sulfate (MgSOa), filter, and concentrate under reduced pressure.
The crude solid can be purified by recrystallization from an appropriate solvent system (e.g.,
water or an ether/hexane mixture) to yield the pure product.

Chemical Reactivity and Core Applications in Drug
Discovery

The primary utility of (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid lies in its
application as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This
reaction is one of the most powerful and widely used methods for constructing C(sp?)-C(sp?)
bonds, which are central to the structure of many pharmaceutical agents.[2][7]

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction enables the efficient formation of biaryl structures, which are privileged scaffolds
in medicinal chemistry. The boronic acid serves as the organoboron nucleophile that, after
activation by a base, transfers its aryl group to the palladium center.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

Materials:

(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid (1.2 eq)

Aryl halide (e.qg., Aryl bromide or iodide) (1.0 eq)

Palladium catalyst (e.g., Pd(PPhs)s, 2-5 mol%)

Base (e.g., K2COs, Na2COs, or Cs2C0s3, 2-3 eq)

Solvent (e.g., 1,4-Dioxane/Water, DME, or Toluene)

Procedure:
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e Reaction Setup: To a reaction vessel, add the aryl halide, (2-Fluoro-5-
(methylcarbamoyl)phenyl)boronic acid, and the base.

o Degassing: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three
times. Causality: This is crucial to remove oxygen, which can oxidize and deactivate the
Pd(0) catalyst.

o Solvent and Catalyst Addition: Add the degassed solvent(s) followed by the palladium
catalyst.

o Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and monitor the
reaction progress by TLC or LC-MS.

e Workup: Upon completion, cool the reaction to room temperature, dilute with water, and
extract with an organic solvent. The organic layer is then washed, dried, and concentrated.

 Purification: The crude product is typically purified by column chromatography on silica gel.

Safety, Handling, and Storage

Proper handling of (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid is essential for
laboratory safety. The compound is classified as a hazardous substance.

Table 2: Hazard Identification and Safety Precautions
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Hazard Class

GHS Statement

Precautionary
Source(s)
Measures

Acute Oral Toxicity

H302: Harmful if

swallowed

P264: Wash skin

thoroughly after

handling. P270: Do

not eat, drink or

smoke when using

this product. [4]
P301+P312: IF
SWALLOWED: Call a
POISON

CENTER/doctor if you

feel unwell.

Skin Irritation

H315: Causes skin

irritation

P280: Wear protective
gloves. P302+P352:
IF ON SKIN: Wash

with plenty of soap

[8][°]

and water.

Eye Irritation

H319: Causes serious

eye irritation

P280: Wear eye
protection/face
protection.
P305+P351+P338: IF
IN EYES: Rinse
cautiously with water [819]
for several minutes.

Remove contact

lenses, if present and

easy to do. Continue

rinsing.

Respiratory Irritation

H335: May cause

respiratory irritation

P261: Avoid breathing
dust. P271: Use only
outdoors or in a well-

[8110]

ventilated area.
P304+P340: IF
INHALED: Remove
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person to fresh air and
keep comfortable for

breathing.

e Handling: Use in a well-ventilated area or a chemical fume hood. Avoid formation of dust.
Avoid contact with skin, eyes, and clothing.[4][10]

o Storage: Store in a tightly closed container in a cool, dry place (2-8°C) under an inert
atmosphere.[4][5] Boronic acids can undergo dehydration to form cyclic boroxine anhydrides,
SO proper storage is key to maintaining purity.

o Disposal: Dispose of contents/container to an approved waste disposal plant in accordance
with local, regional, and national regulations. Do not let the product enter drains.[4]

Conclusion

(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid is a sophisticated and highly effective
building block for modern organic synthesis and drug discovery. Its unique combination of a
reactive boronic acid handle, a metabolically robust fluorine substituent, and a hydrogen-
bonding carbamoyl group makes it an invaluable tool for constructing complex molecules with
potential therapeutic applications. The protocols and data presented in this guide provide a
solid foundation for its safe and effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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